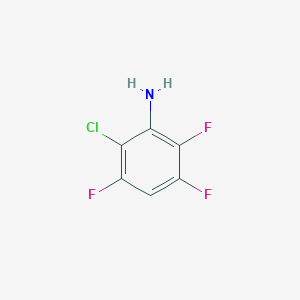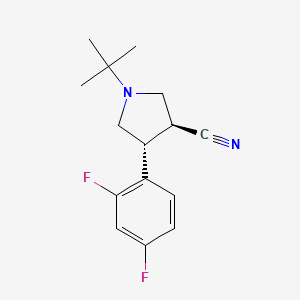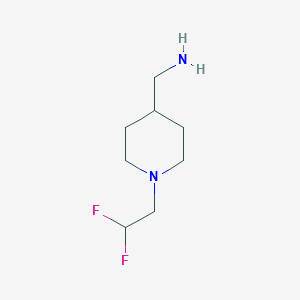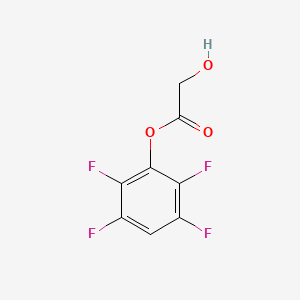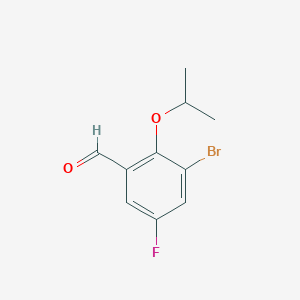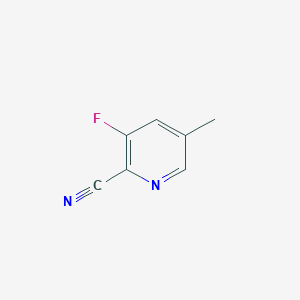
3-Fluoro-5-methylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C7H5FN2 It is a derivative of picolinonitrile, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are substituted by a fluorine atom and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated picolinonitrile under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Fluoro-5-methylpicolinonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized picolinonitrile compounds.
Scientific Research Applications
3-Fluoro-5-methylpicolinonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Fluoro-3-methylpicolinonitrile
- 3-Fluoro-4-methylpicolinonitrile
- 3-Fluoro-6-methylpicolinonitrile
Comparison: 3-Fluoro-5-methylpicolinonitrile is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and overall chemical behavior compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
3-fluoro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 |
InChI Key |
NIQVXPJQSKNFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12985103.png)
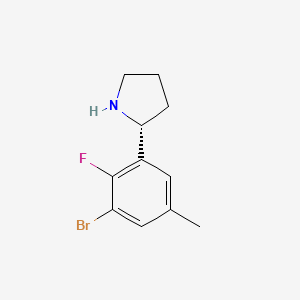
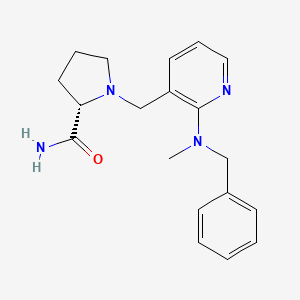
![3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid](/img/structure/B12985109.png)
